5-Chloro-1,2-difluoro-3-methoxybenzene
Overview
Description
“5-Chloro-1,2-difluoro-3-methoxybenzene” is a chemical compound with the molecular formula C7H5ClF2O . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with chlorine, fluorine, and methoxy (OCH3) substituents . The exact positions of these substituents on the benzene ring can significantly influence the compound’s properties and reactivity.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Benzene derivatives can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic substitution .Scientific Research Applications
SNAr Reactions and Kinetics
The SNAr (nucleophilic aromatic substitution) reactions of related compounds, such as 3-fluoro-4-chloronitrobenzene and 5-fluoro-4-chloro-3-methoxynitrobenzene, reveal insights into charge control and substitution patterns. These studies highlight the meta substitution mechanisms and provide theoretical and kinetic measurements to understand the reactivity in SNAr processes (Cervera, Marquet, & Martin, 1996).
Crystal Structure Studies
Research on compounds structurally similar to 5-Chloro-1,2-difluoro-3-methoxybenzene, such as 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, provides insights into molecular structures and intermolecular interactions, which are crucial in the development of materials and drugs. These studies help understand the spatial arrangement of molecules and their potential applications (Wu, Zheng, Cao, & Xiao, 2011).
Synthesis and Biological Evaluation
Synthesis of derivatives and evaluation of their biological activities are vital areas of research. For instance, the synthesis of 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate and its evaluation as a molluscicidal agent showcases the potential of such compounds in biological and environmental applications (Duan et al., 2014).
Electrochemical Studies
The electrochemical behavior of compounds like methoxychlor, which is structurally related to this compound, provides insights into their reduction mechanisms and potential applications in environmental remediation and synthetic chemistry (McGuire & Peters, 2016).
Thermal Properties and Complex Formation
Understanding the thermal properties of related compounds, such as 5-chloro-2-methoxybenzoic acid complexes, is essential in material science for developing new materials with specific thermal characteristics. This research informs the design and synthesis of materials with tailored properties (Ferenc & Bocian, 2003).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may undergo reactions at the benzylic position, which can be resonance stabilized . This could involve free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
It’s plausible that this compound could influence pathways involving aromatic compounds, given its benzene ring structure .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Safety and Hazards
Properties
IUPAC Name |
5-chloro-1,2-difluoro-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDLGYBADNIFQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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